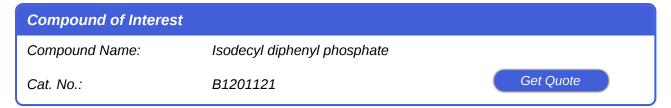


# Isodecyl Diphenyl Phosphate (CAS No. 29761-21-5): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Isodecyl diphenyl phosphate (IDDP), bearing the CAS number 29761-21-5, is a significant organophosphate ester primarily utilized as a flame retardant and plasticizer in a variety of polymers.[1][2] While its industrial applications are well-documented, a comprehensive understanding of its physicochemical properties and biological interactions is crucial for risk assessment, particularly from a toxicological and environmental standpoint. This technical guide provides an in-depth overview of IDDP, focusing on its core properties, biological effects, and the experimental methodologies used for their determination. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for safety evaluation and to contextualize its potential environmental and health impacts.

### **Physicochemical Properties**

A thorough understanding of the physicochemical properties of **Isodecyl Diphenyl Phosphate** is fundamental to predicting its environmental fate, bioavailability, and potential for interaction with biological systems. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of Isodecyl Diphenyl Phosphate



Property	Value	Reference(s)
Molecular Formula	C22H31O4P	[3][4]
Molecular Weight	390.45 g/mol	[3]
Appearance	Viscous, clear, colorless to pale yellow liquid	[2][5]
Density	1.070 - 1.080 g/cm³ at 20°C	[3][4]
Melting Point	< -50°C	[3]
Boiling Point	Decomposes at 245°C (at 1,330 Pa)	[3]
Vapor Pressure	66.7 Pa at 200°C	[4]
Flash Point	> 200°F (> 93.3°C)	[6]
Refractive Index	1.505 at 25°C	[4]

Table 2: Solubility and Partitioning Behavior of Isodecyl Diphenyl Phosphate

Property	Value	Reference(s)
Water Solubility	11.2 μg/L at 23.5°C	[4]
Log Kow (Octanol-Water Partition Coefficient)	6.11 at 25°C	[4]

## **Biological Activity and Toxicological Profile**

The biological effects of **Isodecyl Diphenyl Phosphate** are of significant interest, particularly in the context of human health and environmental safety. As an organophosphate, its primary mechanism of acute toxicity involves the inhibition of cholinesterase.[7][8] However, recent studies have revealed a broader range of biological activities, including effects on gene expression and potential endocrine disruption.

## **Acute Toxicity**



The acute toxicity of IDDP has been evaluated in several animal models. The data indicates a low order of acute toxicity via oral and dermal routes.

Table 3: Acute Toxicity of Isodecyl Diphenyl Phosphate

Test	Species	Route	Value	Reference(s)
LD <sub>50</sub>	Rat	Oral	> 2000 mg/kg bw	[1]
LD <sub>50</sub>	Rabbit	Dermal	> 5000 mg/kg bw	[1]
LC <sub>50</sub>	Rat	Inhalation	> 8.4 mg/L	[1]

## In Vivo Biological Potency and Gene Expression Analysis

A study conducted by the National Institute of Environmental Health Sciences (NIEHS) investigated the in vivo biological potency of IDDP in male Sprague Dawley rats.[7][9] The study employed a transcriptomic approach to assess the effects of repeated gavage administration of IDDP over four consecutive days.[7]

Key Findings from the NIEHS Study:

- Cholinesterase Inhibition: A significant and marked decrease in serum cholinesterase activity
  was observed in all dosed groups, which is a characteristic effect of organophosphate
  compounds.[7][8]
- Organ Weight and Clinical Chemistry: Dose-related changes were observed, including increased relative liver weight and alterations in serum levels of total thyroxine, bile salts/acids, total cholesterol, and high-density lipoprotein cholesterol.[9]
- Gene Expression Changes: The study identified significant alterations in the expression of numerous genes in the liver. The top 10 most sensitive individual genes included upregulated genes such as Cidea, Ugt2b17, and Cyp3a23/3a1, and downregulated genes like Sds, G6pc, and C6.[10]



Table 4: Selected Upregulated and Downregulated Genes in Rat Liver Following IDDP Exposure

Gene	Regulation	Fold Change (Highest Dose vs. Control)	Putative Function
Cidea	Upregulated	Significant	Regulation of lipid metabolism and apoptosis[10][11]
Ugt2b17	Upregulated	Significant	Glucuronidation and metabolism of steroids and xenobiotics[3][12]
Cyp3a23/3a1	Upregulated	Significant	Metabolism of xenobiotics and endogenous compounds[13]
Sds	Downregulated	Significant	Serine and glycine metabolism[6]
G6pc	Downregulated	Significant	Glucose homeostasis[4][5]
C6	Downregulated	Significant	Component of the complement system in the immune response[14][15]

### **Potential Signaling Pathways**

Based on the gene expression changes identified in the NIEHS study and the known mechanisms of action for related organophosphate compounds, several signaling pathways are likely to be affected by IDDP exposure.

## **Cholinesterase Inhibition Pathway**

This is the classical pathway for organophosphate toxicity.





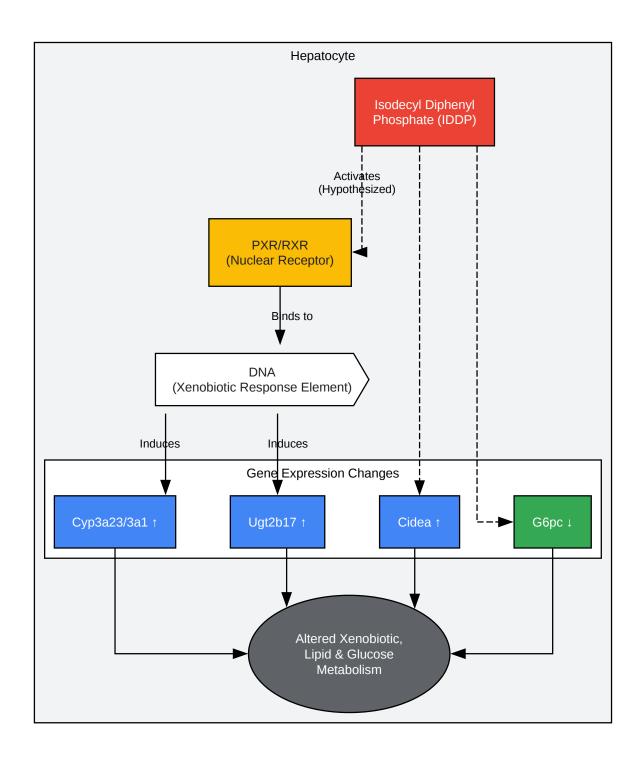
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Cholinesterase inhibition by IDDP.

# Putative Nuclear Receptor Interaction and Metabolic Disruption Pathway

The upregulation of genes like Cyp3a23/3a1 and Ugt2b17 suggests potential interaction with nuclear receptors such as the Pregnane X Receptor (PXR), which are key regulators of xenobiotic metabolism.[8][13] The changes in lipid metabolism-related genes (Cidea) and glucose metabolism genes (G6pc) point towards a broader metabolic disruption.[4][5][10][11]





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Hypothesized IDDP-mediated metabolic disruption.

## **Experimental Protocols**



Detailed and standardized experimental protocols are essential for the reliable determination of the properties of chemical substances. The following sections outline representative methodologies for key experiments.

#### **Physicochemical Properties**

- Water Solubility (OECD Guideline 105): The flask method is suitable for substances with solubility above 10<sup>-2</sup> g/L.[1][16][17]
  - An excess amount of the test substance is added to a flask containing purified water.
  - The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium.
  - The solution is then centrifuged or filtered to remove undissolved particles.
  - The concentration of the substance in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- Octanol-Water Partition Coefficient (Log Kow) (OECD Guideline 107, Shake Flask Method):
   This method is applicable for log Kow values between -2 and 4.[7][9][18]
  - A solution of the test substance in either n-octanol or water is prepared.
  - A measured volume of this solution is placed in a vessel with a known volume of the other immiscible solvent (n-octanol or water).
  - The vessel is shaken until equilibrium is reached.
  - The two phases are separated by centrifugation.
  - The concentration of the substance in each phase is determined by an appropriate analytical technique.
  - The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.



#### **Biological Assays**

- In Vivo Gavage Study (based on NIEHS protocol):[7]
  - Animal Model: Male Sprague Dawley rats are used.
  - Formulation: Isodecyl diphenyl phosphate is formulated in a suitable vehicle, such as corn oil.
  - Administration: The test substance is administered once daily for a specified period (e.g., 4 consecutive days) by oral gavage. A vehicle control group receives only the corn oil.
  - Dose Levels: A range of dose levels is selected to establish a dose-response relationship.
  - Endpoint Analysis: At the end of the study, animals are euthanized, and blood and tissues (e.g., liver) are collected for analysis of various endpoints, including clinical chemistry, organ weights, and gene expression.
- Serum Cholinesterase Activity Assay:
  - Blood samples are collected from the animals and serum is prepared.
  - Cholinesterase activity is measured using a spectrophotometric method, often based on the Ellman's reagent (DTNB), which produces a colored product upon reaction with thiocholine, a product of acetylcholine hydrolysis by cholinesterase.
  - The rate of color formation is proportional to the cholinesterase activity.
- Gene Expression Analysis (Affymetrix Microarray):[19][20][21]
  - RNA Extraction: Total RNA is extracted from the liver tissue using a standard method (e.g., TRIzol reagent).
  - RNA Quality Control: The integrity and concentration of the RNA are assessed using spectrophotometry and capillary electrophoresis.
  - cDNA Synthesis and Labeling: The RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye.



- Hybridization: The labeled cDNA is hybridized to an Affymetrix GeneChip array.
- Scanning and Data Acquisition: The array is scanned to detect the fluorescence signals from the hybridized probes.
- Data Analysis: The raw data is normalized and analyzed to identify genes that are differentially expressed between the treated and control groups.

## **Applications and Relevance to Drug Development**

**Isodecyl diphenyl phosphate** is primarily used as a flame retardant and plasticizer in various materials, including PVC, rubber, and coatings.[1][2][14] Its presence in numerous consumer and industrial products leads to widespread human exposure.[7]

For drug development professionals, an understanding of IDDP is relevant from a safety and toxicological perspective:

- Environmental Contaminant: As a prevalent environmental contaminant, IDDP represents a potential confounding factor in non-clinical and clinical studies. Its biological effects could potentially interact with or mask the effects of investigational drugs.
- Off-Target Effects: The data on cholinesterase inhibition and modulation of gene expression
  highlight the potential for off-target effects. This information is valuable when evaluating the
  safety profile of new chemical entities, particularly those with structural similarities to
  organophosphates.
- Metabolism and Drug-Drug Interactions: The induction of metabolic enzymes such as CYP3A suggests a potential for drug-drug interactions. Co-exposure to IDDP could alter the metabolism and efficacy of drugs that are substrates for these enzymes.

#### Conclusion

**Isodecyl diphenyl phosphate** is a commercially important organophosphate ester with a well-defined role as a flame retardant and plasticizer. While it exhibits low acute toxicity, recent studies have shed light on its potential to cause more subtle biological effects, including cholinesterase inhibition and significant alterations in gene expression related to metabolism and other key cellular processes. For the scientific and drug development communities, a



thorough understanding of the toxicological profile of IDDP is essential for accurate risk assessment and for contextualizing its potential impact on human health. The experimental protocols and data presented in this guide provide a solid foundation for further research and informed decision-making. Further investigation into its potential endocrine-disrupting activities and long-term health effects is warranted.

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